Glycine, L-isoleucylglycyl- is a dipeptide compound composed of glycine and isoleucine, with the molecular formula and a unique structure that influences its biochemical properties. This compound is classified as a peptide, specifically a dipeptide, due to its formation from two amino acids linked by a peptide bond. Glycine, the simplest amino acid, contributes to various physiological functions, while isoleucine plays a critical role in muscle metabolism and immune function .
The synthesis of Glycine, L-isoleucylglycyl- can be achieved through several methods:
The molecular structure of Glycine, L-isoleucylglycyl- can be characterized as follows:
Glycine, L-isoleucylglycyl- undergoes various chemical reactions typical for peptides:
The mechanism of action for Glycine, L-isoleucylglycyl- primarily involves its role as a signaling molecule in various biological processes:
The physical and chemical properties of Glycine, L-isoleucylglycyl- are significant for its applications:
These properties make it an ideal candidate for use in pharmaceuticals and dietary supplements .
Glycine, L-isoleucylglycyl- has several scientific uses:
Through these applications, Glycine, L-isoleucylglycyl- demonstrates its versatility as both a biochemical entity and a functional ingredient across various industries.
Glycine holds a pivotal position in hypotheses about the origin of the genetic code due to its structural simplicity, prebiotic abundance, and early incorporation into peptide synthesis. Prebiotic chemistry experiments simulating early Earth conditions confirm glycine’s prevalence in meteoritic organic compounds and abiotic synthesis pathways, positioning it as a foundational component of primordial peptides [1]. This prevalence is chemically explained by glycine’s minimal side chain (a single hydrogen atom), which facilitated its integration into early catalytic and structural polymers under prebiotic conditions [1] [9].
The emergence of glycyl-tRNA synthetase (GlyRS)—the enzyme catalyzing glycine-tRNAGly formation—was central to transitioning from noncoded peptides to genetically encoded proteins. Phylogenetic reconstructions indicate that ancestral GlyRS likely functioned as a homodimeric enzyme with a catalytic domain capable of binding glycine, ATP, and the tRNAGly acceptor stem [3] [10]. Molecular docking studies of reconstructed ancestral GlyRS reveal high-affinity interactions with tRNA anticodon stem-loops, suggesting early bidirectional recognition between tRNA and amino acids [3]. This mechanism stabilized glycine for peptide bond formation and laid groundwork for operational RNA-amino acid coding before full genetic code establishment [3] [9].
Table 1: Evolutionary Milestones in GlyRS and Genetic Code Development
Evolutionary Stage | Key Features | Role of Glycine/GlyRS |
---|---|---|
Prebiotic Peptides | Abiotic synthesis (e.g., Strecker reaction) | Dominant amino acid in meteorites; forms simple oligomers [1] |
Initial Coding System | tRNAGly–GlyRS ribozyme complexes | Polyglycine crosslinks stabilize protocells [9] |
Code Sectoring | Expansion from glycine to 4–8 amino acids | GlyRS errors enable invasion by Ala, Asp, Val [9] |
Modern Code | 20 canonical amino acids + stops | GlyRS domains conserved; retains anticodon-independent tRNA recognition [10] |
Critically, L-isoleucylglycyl- motifs represent transitional dipeptides in code evolution. GlyRS’s inherent error-proneness—attributed to glycine’s small size—allowed mischarging of noncognate tRNAs with glycine. This facilitated the incorporation of glycine into peptides alongside newer amino acids like isoleucine, effectively creating "molecular bridges" during code expansion [9]. Such dipeptides served as:
Thus, GlyRS acted as both a catalyst for glycine coding and an evolutionary conduit for new amino acids via synthetic errors—errors that were phylogenetically conserved in modern GlyRS enzymes across Archaea, Bacteria, and Eukarya [10].
The L-isoleucylglycyl- (Ile-Gly) motif exhibits deep phylogenetic conservation, reflecting its dual roles in structural flexibility and functional optimization. In eukaryotes, proteomic analyses identify Ile-Gly in:
This conservation is mechanistically linked to GlyRS evolution. Eukaryotic-like GlyRS (GlyRS-E), a homodimeric class II enzyme, contains insertion modules (IM1, IM2) that recognize tRNAGly acceptor stems. IM1’s β-strand motif binds the tRNA’s G73 discriminator base—a critical identity element conserved from yeast to humans [10]. Mutations here (e.g., S581L in human GlyRS) disrupt tRNAGly charging, impairing mitochondrial metabolism and causing motor neuron degeneration. Crucially, these defects reduce cellular pools of Gly-tRNAGly, limiting synthesis of Ile-Gly-containing respiratory chain proteins [2] [10].
Table 2: Functional Domains of GlyRS Associated with Ile-Gly Motif Conservation
Domain | Structure/Function | Impact on Ile-Gly Synthesis |
---|---|---|
Catalytic core (class II) | Binds glycine/ATP; arginine tweezers coordinate ATP [10] | High fidelity for glycine activation ensures Ile-Gly dipeptide accuracy |
IM1 insertion | β-strand recognizes tRNA G73 base | Maintains tRNAGly specificity; errors allow misincorporation in dipeptides |
Anticodon-binding domain | C-terminal HGPT-fold; binds tRNAGly CCC anticodon | Regulates spatial positioning for Ile-tRNAIle–Gly-tRNAGly ribosomal docking |
Lysine-rich region (IM2) | Distinguishes cytoplasmic/mitochondrial tRNAGly | Ensures organelle-specific Ile-Gly synthesis [10] |
Evolutionarily, Ile-Gly motifs persist due to selective advantages:
Notably, gene duplication events in GlyRS (e.g., GRS1 and GRS2 in yeast) enabled subfunctionalization, where one isoform preferentially supports Ile-Gly synthesis in stress-response proteins [10]. This parallels the genetic code sectoring model, where early glycine-dominated sectors (e.g., GGN codons) were invaded by isoleucine (AUU, AUC, AUA), retaining glycine as a conformational "spacer" in nascent dipeptides [9]. Thus, Ile-Gly exemplifies a primordial functional unit co-opted into modern proteomes through conserved synthetase mechanisms.
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